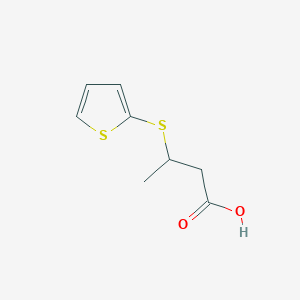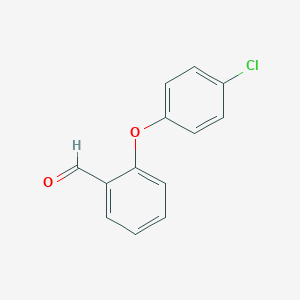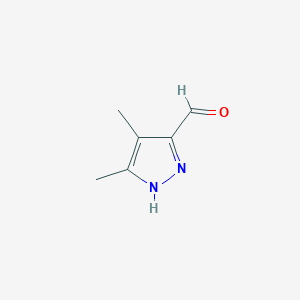
3-(Thiophen-2-ylthio)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Thiophen-2-ylthio)butanoic acid is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as TTA, and it belongs to the family of thiazole compounds. TTA has been found to have a range of interesting properties, including its ability to modulate gene expression and its potential use in the treatment of various diseases.
作用机制
The mechanism of action of TTA is not fully understood, but it is believed to involve the inhibition of PPARγ activity. This inhibition leads to a reduction in the expression of genes involved in lipid and glucose metabolism, which can have a range of physiological effects.
Biochemical and Physiological Effects:
TTA has been found to have a range of biochemical and physiological effects. In animal studies, TTA has been shown to reduce body weight, improve glucose tolerance, and reduce insulin resistance. TTA has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of TTA for lab experiments is its relative ease of synthesis and availability. TTA is also relatively stable and can be stored for extended periods of time. However, one limitation of TTA is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are many potential future directions for research on TTA. One area of research is the development of TTA-based therapeutics for the treatment of metabolic disorders, such as obesity and diabetes. Another area of research is the investigation of TTA's potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of TTA and its potential side effects.
Conclusion:
In conclusion, 3-(Thiophen-2-ylthio)butanoic acid, or TTA, is a chemical compound with a range of potential applications in scientific research. TTA has been found to have interesting properties, including its ability to modulate gene expression and its potential use in the treatment of various diseases. While further research is needed to fully understand the mechanism of action and potential side effects of TTA, it is clear that this compound has significant potential for future research and development.
合成方法
TTA can be synthesized through a multi-step process that involves the reaction of 2-bromothiophene with butanethiol. This reaction produces 2-butylthiothiophene, which is then treated with potassium hydroxide to produce the final product, TTA. The synthesis of TTA is relatively straightforward and can be carried out using standard laboratory techniques.
科学研究应用
TTA has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of gene expression modulation. TTA has been shown to inhibit the activity of peroxisome proliferator-activated receptor gamma (PPARγ), a transcription factor that plays a key role in the regulation of glucose and lipid metabolism. This inhibition has been found to have a range of potential therapeutic applications, including the treatment of obesity, diabetes, and metabolic disorders.
属性
IUPAC Name |
3-thiophen-2-ylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S2/c1-6(5-7(9)10)12-8-3-2-4-11-8/h2-4,6H,5H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFFRIHCTBGQTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)SC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436444 |
Source


|
| Record name | 3-[(Thiophen-2-yl)sulfanyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120279-20-1 |
Source


|
| Record name | 3-[(Thiophen-2-yl)sulfanyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid](/img/structure/B53967.png)




![1-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B53977.png)

![7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde](/img/structure/B53979.png)
![tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate](/img/structure/B53980.png)
![2,6-Dichloroimidazo[1,2-A]pyridine](/img/structure/B53981.png)
![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester](/img/structure/B53983.png)
![4-Methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B53984.png)
